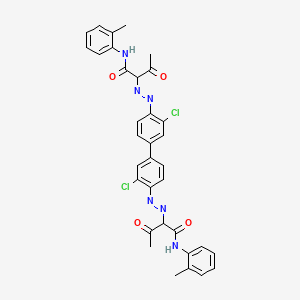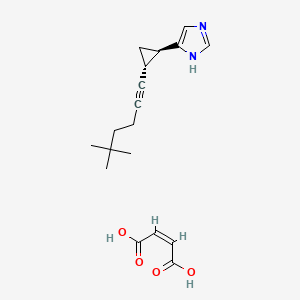![molecular formula C33H46NO7PS B1669138 (2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate CAS No. 140466-18-8](/img/structure/B1669138.png)
(2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate
Overview
Description
CL-184005 is a compound known for its role as an antagonist for platelet-activating factor (PAF). It inhibits PAF-induced platelet aggregation with an IC50 of 600 nM in human platelet-rich plasma and 510 nM in rabbit platelet-rich plasma . This compound has shown potential in protecting rats from endotoxin-induced gastrointestinal damage and hypotension . Additionally, it exhibits potential in attenuating Gram-negative bacterial sepsis .
Chemical Reactions Analysis
CL-184005 undergoes various types of chemical reactions, primarily focusing on its role as a PAF antagonist. The compound inhibits PAF-induced platelet aggregation, which is a crucial reaction in its mechanism of action . Common reagents and conditions used in these reactions include platelet-rich plasma from humans and rabbits . The major products formed from these reactions are the inhibited platelet aggregates, which prevent further platelet activation and aggregation .
Scientific Research Applications
CL-184005 has several scientific research applications, including:
Mechanism of Action
CL-184005 exerts its effects by acting as an antagonist for platelet-activating factor (PAF). It inhibits the PAF-induced platelet aggregation by binding to the PAF receptor, thereby preventing PAF from activating platelets . This inhibition leads to a reduction in platelet aggregation and protects against endotoxin-induced gastrointestinal damage and hypotension . The molecular targets involved in this mechanism are the PAF receptors on platelets .
Comparison with Similar Compounds
CL-184005 is unique in its high potency as a PAF antagonist. Similar compounds include other PAF antagonists that inhibit PAF-induced platelet aggregation. Some of these compounds are:
WEB 2086: Another PAF antagonist with similar inhibitory effects on platelet aggregation.
BN 52021: A PAF antagonist known for its role in inhibiting PAF-induced platelet aggregation.
CV-6209: A potent PAF antagonist with applications in studying PAF-related pathways.
CL-184005 stands out due to its specific IC50 values in human and rabbit platelet-rich plasma, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
140466-18-8 |
|---|---|
Molecular Formula |
C33H46NO7PS |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
(2-methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate |
InChI |
InChI=1S/C33H46NO7PS/c1-4-5-6-7-8-9-10-11-12-13-14-15-22-39-30-20-17-21-31(32(30)33(35)38-3)41-42(36,37)40-29-19-16-18-28(23-29)25-34-24-27(2)43-26-34/h16-21,23-24,26H,4-15,22,25H2,1-3H3 |
InChI Key |
VGVUQNMRGKNUJA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC1=C(C(=CC=C1)OP(=O)([O-])OC2=CC=CC(=C2)C[N+]3=CSC(=C3)C)C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=C(C(=CC=C1)OP(=O)([O-])OC2=CC=CC(=C2)C[N+]3=CSC(=C3)C)C(=O)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
140466-18-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CL 184005 CL-184,005 Thiazolium, 3-((3-((hydroxy(2-(methoxycarbonyl)-3-(tetradecyloxy)phenoxy)phosphinyl)oxy)phenyl)methyl)-5-methyl-, hydroxide, inner salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















